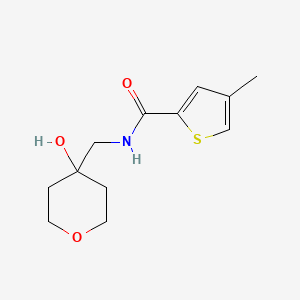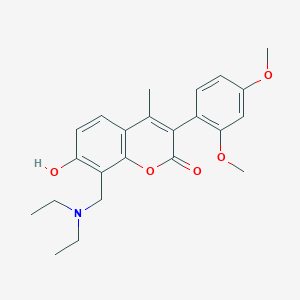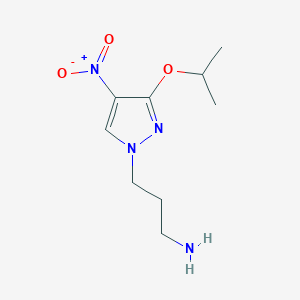
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine , also known by its chemical formula C₆H₁₀N₄O₂ , is a compound with intriguing properties. Let’s explore further.
Molecular Structure Analysis
The molecular structure of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine reveals its core components:
- A pyrazole ring (1H-pyrazol-1-yl)
- An isopropoxy group (3-isopropoxy)
- A nitro group (4-nitro)
- A primary amine (propan-1-amine)
The arrangement of these functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
While specific reactions involving this compound are not explicitly documented, we can infer potential reactions based on its functional groups. For instance:
- The nitro group may participate in reduction reactions.
- The amine group could undergo nucleophilic substitution or condensation reactions.
- The pyrazole ring might engage in cyclization or aromatic substitution.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the temperature at which it transitions from solid to liquid.
- Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).
- Stability : Examine its stability under different conditions (heat, light, pH).
Safety And Hazards
Safety considerations are crucial:
- Toxicity : Evaluate its toxicity profile.
- Handling : Follow proper lab protocols when working with this compound.
- Storage : Store it securely to prevent degradation or accidents.
Future Directions
Researchers should:
- Investigate its biological activity.
- Optimize synthetic routes.
- Explore potential applications.
Remember that this analysis is based on available information, and further research is essential. For more detailed insights, consult relevant scientific literature1234. 🧪🔬
properties
IUPAC Name |
3-(4-nitro-3-propan-2-yloxypyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-7(2)16-9-8(13(14)15)6-12(11-9)5-3-4-10/h6-7H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLGIKJMRGBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1[N+](=O)[O-])CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

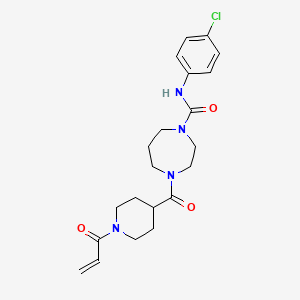
![4-[[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2580351.png)
![1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B2580352.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2580353.png)
![2-biphenyl-4-yl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2580355.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)
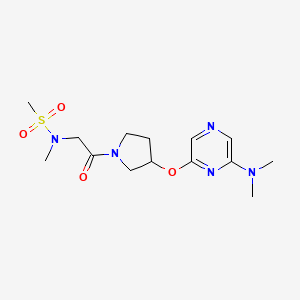
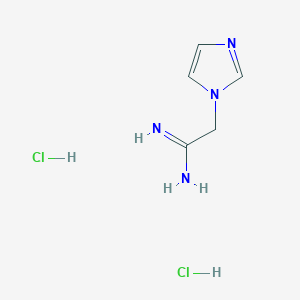
![N-(2,3-dihydro-1H-inden-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2580364.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B2580366.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580367.png)
